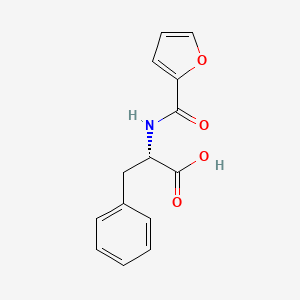

(2S)-2-(furan-2-carbonylamino)-3-phenylpropanoic acid

Description

(2S)-2-(furan-2-carbonylamino)-3-phenylpropanoic acid is a compound that belongs to the class of amino acids It features a furan ring attached to the carbonyl group and a phenyl group attached to the alpha carbon

Properties

IUPAC Name |

(2S)-2-(furan-2-carbonylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c16-13(12-7-4-8-19-12)15-11(14(17)18)9-10-5-2-1-3-6-10/h1-8,11H,9H2,(H,15,16)(H,17,18)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQFNSRFSXTHII-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(furan-2-carbonylamino)-3-phenylpropanoic acid typically involves the reaction of furan-2-carboxylic acid with an appropriate amino acid derivative. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the furan-2-carboxylic acid and the amino acid . The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility . Additionally, the use of biocatalysts and green chemistry principles can be explored to minimize environmental impact and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(furan-2-carbonylamino)-3-phenylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under specific conditions.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: (2S)-2-(furan-2-carbonylamino)-3-phenylpropanol.

Substitution: Halogenated derivatives of the phenyl group.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : This compound serves as a precursor for synthesizing more complex molecules in organic chemistry.

- Material Science : It is explored for creating novel polymers with unique properties due to its furan and phenyl functionalities.

Biology

- Enzyme Inhibition Studies : Investigated for its potential to inhibit specific enzymes, which could lead to therapeutic applications.

- Protein Interactions : The compound's structure allows it to engage in π-π interactions with aromatic amino acids in proteins.

Medicine

- Therapeutic Properties : Research indicates potential anti-inflammatory and antimicrobial activities, making it a candidate for drug development.

- Cytotoxicity Studies : Evaluated for its effects on cancer cell lines, showing promising results in inducing apoptosis.

Recent studies have highlighted the biological activity of (2S)-2-(furan-2-carbonylamino)-3-phenylpropanoic acid:

Antimicrobial Activity

Inhibition studies have shown effectiveness against various microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Candida albicans | 64 |

| Staphylococcus aureus | 128 |

Cytotoxicity

The cytotoxic effects were measured across different cancer cell lines:

| Compound | Concentration (µM) | Cytotoxicity |

|---|---|---|

| This compound | 0 - 5 | Moderate |

The compound's ability to disrupt cellular processes through electrophilic interactions may contribute to its antimicrobial and cytotoxic properties.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Fungal Infections : A study demonstrated that derivatives of this compound effectively inhibited fungal growth, suggesting its use in antifungal therapies.

- Cancer Treatment : Research indicated that similar compounds could induce apoptosis in cancer cells, supporting further exploration into their use as anticancer agents.

Mechanism of Action

The mechanism of action of (2S)-2-(furan-2-carbonylamino)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The furan ring and phenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxyl and amide groups can form hydrogen bonds with amino acid side chains . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Furan-2-carboxylic acid: A precursor in the synthesis of (2S)-2-(furan-2-carbonylamino)-3-phenylpropanoic acid.

Phenylalanine: An amino acid with a similar phenyl group but lacking the furan ring.

Furan-2,5-dicarboxylic acid: A derivative of furan-2-carboxylic acid with additional carboxyl groups.

Uniqueness

This compound is unique due to the presence of both a furan ring and a phenyl group, which confer distinct chemical and biological properties

Biological Activity

(2S)-2-(furan-2-carbonylamino)-3-phenylpropanoic acid, a compound with potential pharmaceutical applications, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant studies and data.

Synthesis

The synthesis of this compound typically involves the reaction of furan-2-carboxylic acid derivatives with phenylalanine or its derivatives. The process often employs various coupling agents to facilitate the formation of the amide bond, resulting in the desired compound.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of furan-containing compounds, including this compound.

- Inhibition Studies :

| Microorganism | MIC (µg/mL) |

|---|---|

| Candida albicans | 64 |

| Staphylococcus aureus | 128 |

Cytotoxicity

The cytotoxic effects of this compound were assessed in various cancer cell lines.

- Cell Viability Assays :

| Compound | Concentration (µM) | Cytotoxicity |

|---|---|---|

| Compound A | 0 - 5 | Low |

| Compound B | 0 - 5 | Moderate |

The biological activity of this compound may be attributed to its ability to interact with cellular targets:

- Electrophilic Properties : The compound's electrophilic nature allows it to form adducts with nucleophiles in microbial cells, potentially disrupting essential cellular processes .

Case Studies

Several case studies highlight the efficacy of furan-containing compounds in therapeutic applications:

- Fungal Infections : A study demonstrated that derivatives of this compound inhibited fungal growth effectively, suggesting potential use in antifungal therapies.

- Cancer Treatment : Research on similar compounds indicated their ability to induce apoptosis in cancer cells, supporting further exploration into their use as anticancer agents.

Q & A

Basic Research Questions

Q. What analytical methods are recommended to confirm the stereochemical configuration at the 2S position of (2S)-2-(furan-2-carbonylamino)-3-phenylpropanoic acid?

- Answer : The stereochemistry can be confirmed using chiral high-performance liquid chromatography (HPLC) paired with polarimetric detection, which distinguishes enantiomers based on optical rotation. X-ray crystallography is the gold standard for absolute configuration determination, as it resolves spatial arrangements of atoms . Nuclear magnetic resonance (NMR) spectroscopy, particularly NOESY or ROESY experiments, can also provide evidence of spatial proximity between protons to infer stereochemistry .

Q. What are common synthetic starting materials and protecting group strategies for synthesizing this compound?

- Answer : L-Phenylalanine or its derivatives are typical starting materials due to the pre-existing phenyl group. The amino group is often protected with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups during synthesis. The furan-2-carbonyl moiety is introduced via a coupling reaction using reagents like HATU or EDC in the presence of a base (e.g., DIPEA) to activate the carboxylic acid . Deprotection of the amino group is achieved under acidic (TFA for Boc) or basic (piperidine for Fmoc) conditions .

Q. How can researchers assess the compound’s purity and identity during synthesis?

- Answer : Reverse-phase HPLC with UV detection (e.g., at 254 nm) is standard for purity assessment. Mass spectrometry (MS) confirms molecular weight, while tandem MS (MS/MS) elucidates fragmentation patterns. Fourier-transform infrared (FTIR) spectroscopy verifies functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹ for the amide bond) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the furan-2-carbonyl coupling step?

- Answer : Systematic optimization includes:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reagent solubility.

- Catalyst screening : Pd-based catalysts or Lewis acids (e.g., ZnCl₂) may accelerate coupling.

- Temperature control : Reactions at 0–4°C minimize side reactions, while room temperature balances kinetics and stability.

- Mole ratio adjustment : A 1.2:1 molar ratio of furan-2-carboxylic acid to the amino acid intermediate reduces unreacted starting material .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

- Answer : Discrepancies may arise from differences in:

- Enantiomeric purity : Impurities in stereoisomers can skew results; validate with chiral HPLC.

- Assay conditions : Standardize cell lines, incubation times, and solvent concentrations (e.g., DMSO ≤0.1% in cell-based assays).

- Negative controls : Include structurally similar but inactive analogs (e.g., 3-phenylpropanoic acid derivatives) to isolate target-specific effects .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models binding poses to enzymes or receptors. Molecular dynamics simulations (GROMACS) assess stability of ligand-protein complexes over time. Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., furan ring modifications) with activity .

Q. How can in vitro and in vivo pharmacokinetic properties be evaluated?

- Answer :

- Permeability : Caco-2 cell monolayers simulate intestinal absorption.

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.

- Bioavailability : Administer orally and intravenously in rodent models; calculate AUC ratios.

- Toxicity : Ames test for mutagenicity and hemolysis assays for membrane disruption .

Q. What advanced spectroscopic techniques resolve degradation products under stressed conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.